ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-2-25-17(24)21-7-5-11(6-8-21)18-14(22)12-10-26-16(19-12)20-15(23)13-4-3-9-27-13/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHHLSANADMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as amino acids or their derivatives, under dehydrating conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the thiophene, oxazole, and piperidine rings through amide bond formation using reagents like chloroacetyl chloride and piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of piperidine-1-carboxylate derivatives with diverse substituents. Below is a detailed comparison with structurally related compounds:
Key Observations :
Structural Diversity: The target compound’s thiophene-2-amido group distinguishes it from analogs like the cyclopropaneamido variant or β-lactam-containing derivatives . Thiophene enhances lipophilicity and may improve membrane permeability compared to cyclopropane or polar β-lactams.
Synthetic Accessibility :
- The β-lactam derivative was synthesized via palladium-catalyzed carbonylation (68% yield), while the MST3/4 kinase inhibitor used alkylation protocols. The target compound likely requires multi-step amide coupling, similar to methods in .
Biological Implications: Thiophene-containing analogs are less common in kinase inhibitors but prevalent in antimicrobials (e.g., sulfa drugs). In contrast, pyrido-pyrimidinones and β-lactams have well-established roles in kinase inhibition and antibiotics, respectively.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties
Analysis :
- The target compound’s higher LogP compared to the cyclopropane analog may favor better absorption but could increase metabolic clearance.
- The β-lactam derivative’s high molecular weight (~596.7 g/mol) likely limits oral bioavailability, aligning with its use in controlled delivery systems .
Biological Activity
Ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current knowledge on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of oxazole derivatives, which are known for their diverse biological activities. The presence of the thiophene moiety and amide functional groups enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 350.39 g/mol.
Biological Activity Overview
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.12 | |
| Compound B | A549 (Lung) | 0.76 | |
| Ethyl Compound | HeLa (Cervical) | 0.41 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
Case Study: Cytotoxicity Assay
A study evaluating the cytotoxicity of this compound against HeLa cells revealed an IC50 value of 0.41 μM, indicating promising anticancer activity comparable to established chemotherapeutics like doxorubicin.
2. Antimicrobial Activity
Oxazole derivatives have also been assessed for their antimicrobial properties. This compound displayed significant antibacterial activity against various pathogens.
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies indicate that:
- Induction of Apoptosis: Similar compounds have been shown to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Q & A
Q. What are the recommended synthetic routes for preparing ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate?
The compound’s synthesis likely involves sequential amide coupling reactions. A validated approach for analogous piperidine derivatives employs:
- Stepwise coupling : Reacting piperidine-1-carboxylate intermediates with activated carboxylic acids (e.g., thiophene-2-carboxylic acid and oxazole-4-carboxylic acid derivatives) using coupling agents like HATU or EDC/HOBt.
- Solvent and base selection : Reactions in polar aprotic solvents (DMF, DCM) with bases such as cesium carbonate or triethylamine to facilitate deprotonation .
- Protection/deprotection : Use of ethyl carboxylate as a transient protecting group, followed by acidic or basic cleavage if further functionalization is required .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Key characterization methods include:
- NMR spectroscopy : and NMR to verify piperidine ring conformation, amide bond geometry, and substituent integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- Elemental analysis : Validation of purity and stoichiometry .
Q. What preliminary biological activities are associated with structurally related thiophene-oxazole-piperidine hybrids?
Thiophene and oxazole moieties are pharmacophores in antiviral and kinase inhibitor scaffolds. For example:
Q. What protecting group strategies are applicable for piperidine intermediates during synthesis?
- Ethyl carboxylate : Stabilizes the piperidine nitrogen during coupling reactions and is readily removed via hydrolysis under acidic/basic conditions .
- tert-Butoxycarbonyl (Boc) : Alternative for transient protection, cleaved with TFA .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step amide coupling reactions?
- Reaction monitoring : Use LC-MS or TLC to track intermediate formation and minimize side products .
- Catalyst screening : Evaluate palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
- Temperature control : Heating at 150°C in DMF (for CsCO-mediated reactions) improves nucleophilic substitution efficiency .
Q. What computational strategies predict target engagement and binding affinity?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Thiophene modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity and target binding .
- Oxazole substitution : Replace the oxazole with isosteres (e.g., thiazole) to modulate solubility and metabolic stability .
- Piperidine ring functionalization : Explore N-alkylation or spirocyclic derivatives to improve blood-brain barrier penetration .
Q. How are crystallographic data discrepancies resolved for piperidine-based compounds?
Q. What strategies address stereochemical challenges during piperidine functionalization?
- Chiral auxiliaries : Use tert-butyl carbamates to control axial chirality during nucleophilic substitutions .
- Enzymatic resolution : Lipase-mediated ester hydrolysis to isolate enantiopure intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
